
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one
Overview
Description
The compound “1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one” is a complex organic molecule. It contains a morpholino group, a phenoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The 1,3,2-dioxaborolane ring in the tetramethyl-1,3,2-dioxaborolan-2-yl group has smaller bond angles than expected due to the five-membered ring .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group could potentially undergo reactions with organometallic reagents .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Vibrational Properties : This compound and similar ones have been synthesized and characterized using techniques like FT-IR, 1H NMR, 13C NMR, and MS. X-ray diffraction and DFT calculations have been used to confirm the crystal structures of these compounds, providing insights into their molecular conformation and vibrational properties (Wu et al., 2021).
Crystal Structure and DFT Study : These compounds have been the subject of detailed crystallographic and conformational analyses, with their molecular structures being optimized using density functional theory (DFT) (Huang et al., 2021).
Application in Organic Synthesis
Suzuki Coupling and Microwave-Assisted Ring Closure : Compounds like this have been used in Suzuki cross-coupling reactions, demonstrating their utility in organic synthesis, particularly in the construction of complex molecules like DNA-dependent protein kinase (DNA-PK) inhibitors (Rodríguez-Arístegui et al., 2011).
QSAR-Analysis of Derivatives : Derivatives of similar compounds have been studied for their potential as antioxidants, with QSAR (Quantitative Structure-Activity Relationship) analysis providing a theoretical basis for designing new antioxidants (Drapak et al., 2019).
Chemical Properties and Reactions
Electrophilic Fluorinating Agents : Research has explored the use of related compounds as electrophilic fluorinating agents, indicating their potential in chemical synthesis (Banks et al., 1997).
Synthesis of Aprepitant : These compounds have been involved in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist, showcasing their role in pharmaceutical synthesis (Brands et al., 2003).
properties
IUPAC Name |
1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-6-5-7-15(12-14)23-13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJNZSWVCRTBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1415755.png)
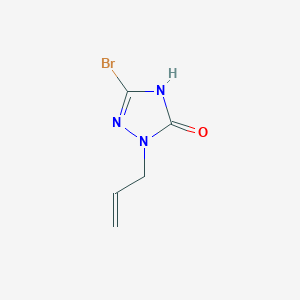
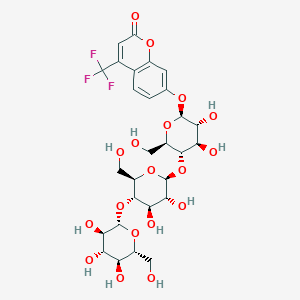
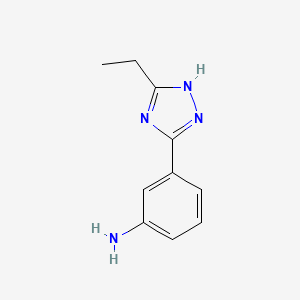
![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)
![3-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid](/img/structure/B1415765.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)
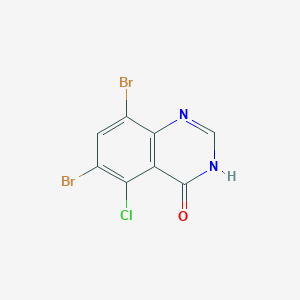

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)
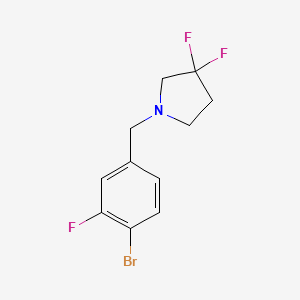


![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)